molecular formula C60H76N12O16 B1212530 Sandramycin

Sandramycin

Cat. No. B1212530
M. Wt: 1221.3 g/mol
InChI Key: WXIVYIYCEBUEHL-RTQGILJWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sandramycin is a natural product found in Nocardioides with data available.

Scientific Research Applications

Antitumor Properties

Sandramycin, identified as a novel antitumor antibiotic produced by a Nocardioides sp., has been found to exhibit moderate activity against leukemia P388 in mice. This depsipeptide was isolated and characterized through solvent partition and column chromatography methods, revealing its potency in vitro against Gram-positive organisms and in vivo antitumor activity (Matson & Bush, 1989).

Structural Analysis

Further structural determination of sandramycin, through spectroscopic analysis and chiral chromatography, identified it as a cyclic decadepsipeptide with a two-fold axis of symmetry and an attached 3-hydroxyquinaldic acid chromophore. This detailed structural analysis provided crucial insights into the unique chemical composition of sandramycin (Matson, Colson, Belofsky & Bleiberg, 1993).

Synthetic Approaches

The total synthesis of sandramycin and its analogues has been achieved through a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction sequence. This synthesis route facilitated the creation of linear pentadepsipeptides, leading to the production of sandramycin and its dihydroxy and diacetoxy analogues. These analogues were evaluated for cytotoxic activity against various human cancer cell lines, marking a significant advancement in the potential therapeutic applications of sandramycin (Katayama et al., 2014).

DNA Binding Properties

Research has also been conducted on the DNA binding properties of sandramycin, providing insights into its interaction with genetic material. This investigation into sandramycin's molecular interactions has been essential in understanding its mechanism of action, particularly in the context of its antitumor properties (Boger, Chen & Saionz, 1996).

Analogs and Potency Analysis

An exceptionally potent analog of sandramycin has been developed, showing significantly higher potency against various cancer types, including melanomas, carcinomas, and adenocarcinomas. This highlights the potential of sandramycin analogs in expanding the scope of its therapeutic applications (Boger & Chen, 1997).

properties

Product Name

Sandramycin

Molecular Formula

C60H76N12O16

Molecular Weight

1221.3 g/mol

IUPAC Name

3-hydroxy-N-[(3R,7S,16S,23R,27S,36S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide

InChI

InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82)/t39-,40-,41+,42+,51+,52+/m1/s1

InChI Key

WXIVYIYCEBUEHL-RTQGILJWSA-N

Isomeric SMILES

CC(C)[C@H]1C(=O)OC[C@H](C(=O)N2CCCC[C@H]2C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N3CCCC[C@H]3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O

Canonical SMILES

CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O

synonyms

sandramycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sandramycin
Reactant of Route 2
Sandramycin
Reactant of Route 3
Sandramycin
Reactant of Route 4
Sandramycin
Reactant of Route 5
Reactant of Route 5
Sandramycin
Reactant of Route 6
Sandramycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.